molecular formula C16H15N B568459 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole CAS No. 112901-06-1

5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole

Cat. No.: B568459
CAS No.: 112901-06-1
M. Wt: 221.303
InChI Key: XYEMTSNEMKTQJS-UHFFFAOYSA-N
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Description

5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole is a polycyclic aromatic compound with a unique structure that includes a fused benzene and carbazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential pharmaceutical compound due to its unique structure and biological activity.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: A simpler structure with a single carbazole ring.

    Benzo[a]pyrene: Another polycyclic aromatic compound with a different ring structure.

    Indole: A related compound with a fused benzene and pyrrole ring system.

Uniqueness

5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals, where its structural features can be leveraged for desired outcomes.

Properties

IUPAC Name

6,6a,11,11a-tetrahydro-5H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8,14,16-17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEMTSNEMKTQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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